5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
Description
Chemical Structure and Synthesis
The compound 5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone (CAS: 624725-72-0) is a triazole-based hydrazone derivative with the molecular formula C₂₀H₁₉BrN₅O₂S (molecular weight: 473.42 g/mol). It consists of a 5-bromo-2-methoxybenzaldehyde moiety linked via a hydrazone bridge to a 3-(4-ethoxyphenyl)-5-sulfanyl-1,2,4-triazole ring.
The synthesis involves multi-step pathways, including Suzuki coupling of 5-bromo-2-methoxybenzaldehyde with substituted boronic acids to form biphenyl intermediates, followed by thiosemicarbazone formation and cyclization with α-haloketones . Yields for analogous compounds (e.g., EMAC 2056–2071) range from 60% to 98%, with bromo-substituted intermediates often exhibiting lower yields due to steric and electronic effects .
Structural Features The hydrazone group adopts an E-configuration about the C=N bond, as observed in structurally related hydrazones (e.g., N′-(5-bromo-2-methoxybenzylidene)-4-hydroxybenzohydrazide), which exhibit dihedral angles of ~35° between aromatic rings, influencing planarity and intermolecular interactions . Hydrogen bonding between the sulfanyl group and crystallization solvents (e.g., methanol) further stabilizes the structure .
Properties
CAS No. |
624725-72-0 |
|---|---|
Molecular Formula |
C18H18BrN5O2S |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
4-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18BrN5O2S/c1-3-26-15-7-4-12(5-8-15)17-21-22-18(27)24(17)23-20-11-13-10-14(19)6-9-16(13)25-2/h4-11,23H,3H2,1-2H3,(H,22,27)/b20-11+ |
InChI Key |
RYODCNSMXQQUPQ-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC(=C3)Br)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazine under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Formation of the Hydrazone Bond
The hydrazone linkage is synthesized via a condensation reaction between:
-
5-Bromo-2-methoxybenzaldehyde (aldehyde component).
-
3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-amine (hydrazide component).
Reaction Conditions :
-
Solvent: Ethanol or methanol.
-
Catalyst: Acidic (e.g., glacial acetic acid) or anhydrous conditions.
-
Temperature: Reflux (~80°C).
-
Time: 3–6 hours.
Mechanism :
-
Nucleophilic attack by the hydrazide’s amino group on the aldehyde’s carbonyl carbon.
-
Elimination of water to form the C=N hydrazone bond.
Validation :
-
IR Spectroscopy : Absence of NH₂ peaks (~3280–3360 cm⁻¹) and appearance of C=N stretching (~1600 cm⁻¹) .
Triazole-Sulfanyl Group
The 5-sulfanyl-1,2,4-triazole unit participates in:
-
Nucleophilic Substitution : Reacts with alkyl halides (e.g., bromoacetamide) to form thioether derivatives .
-
Oxidation : Forms disulfide bonds under oxidative conditions (e.g., H₂O₂) .
Hydrazone Linkage
The C=N bond undergoes:
-
Hydrolysis : In acidic/basic media, reverting to aldehyde and hydrazide precursors.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts C=N to C–N, yielding a hydrazine derivative.
Cyclization Reactions
Reaction with acetic anhydride or ethyl acetoacetate forms 1,3,4-oxadiazole derivatives via:
Example Reaction :
**5-Bromo-2-methoxybenzaldehyde hydrazone** + Acetic anhydride → 1,3,4-Oxadiazole derivative
Key Data :
Metal Complexation
The compound acts as a bidentate ligand , coordinating to transition metals (e.g., Cu²⁺, Ni²⁺) via:
-
The hydrazone nitrogen.
-
The triazole sulfur atom.
Complex Properties :
-
Enhanced thermal stability.
-
Potential antimicrobial activity.
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C (TGA data inferred from analogs).
-
Photodegradation : Sensitive to UV light, forming brominated byproducts.
Table 1: Key Spectral Data
| Technique | Observations |
|---|---|
| IR (cm⁻¹) | 1600 (C=N), 1250 (C-O methoxy), 680 (C-Br) |
| ¹H-NMR (δ, ppm) | 6.16–6.31 (N=CH–), 3.85 (OCH₃), 1.35 (CH₃ of ethoxy) |
| MS (m/z) | 448.3 [M+H]⁺ |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Hydrazone derivatives, including this compound, have shown promising anticancer properties. Research indicates that hydrazones can inhibit various cancer cell lines. For instance, derivatives containing similar hydrazone functionalities have been tested against lung cancer (NCI-H460 and A549), colon cancer (COLO 205 and HCT 15), and breast cancer (MCF-7) among others, demonstrating significant cytotoxic effects .
Table 1: Cytotoxic Activity of Hydrazone Derivatives
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | NCI-H460 | 15.62 |
| Colon Cancer | COLO 205 | 31.25 |
| Breast Cancer | MCF-7 | 62.50 |
| Ovarian Cancer | SK-OV-3 | 125.00 |
2. Antibacterial Properties
The compound has also been evaluated for antibacterial activity against various strains of bacteria. Studies indicate that hydrazones can exhibit strong to moderate antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to over 1000 µg/mL against Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Activity of Hydrazone Derivatives
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15.62 | Strong |
| Escherichia coli | 31.25 | Moderate |
| Pseudomonas aeruginosa | >1000 | Weak |
Material Science Applications
1. Crystal Structure Studies
The crystal structure of hydrazone compounds derived from 5-bromo-2-methoxybenzaldehyde has been extensively studied, revealing insights into their solid-state properties and potential applications in materials science . The structural integrity and intermolecular interactions can influence the compound's stability and reactivity.
Case Studies
Case Study 1: Synthesis and Characterization
In a study focusing on the synthesis of hydrazones from various aldehydes, including 5-bromo-2-methoxybenzaldehyde, researchers utilized reflux methods to obtain pure crystalline forms. The resultant compounds were characterized using X-ray crystallography, confirming their structural integrity and potential for further functionalization .
Case Study 2: Biological Activity Assessment
A comprehensive assessment of the biological activities of synthesized hydrazones was conducted where multiple derivatives were screened for anticancer and antibacterial activities. The findings indicated that modifications in the substituents significantly affected the potency against specific cell lines and bacterial strains .
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs (Table 1) share the 3-(4-ethoxyphenyl)-5-sulfanyl-triazole core but differ in the aldehyde substituents, impacting electronic properties, solubility, and bioactivity.
Spectroscopic and Analytical Comparisons
Infrared (IR) Spectroscopy
NMR Spectroscopy
Mass Spectrometry
- EI-MS: Molecular ion peaks (e.g., m/z 464 for 6m ) align with calculated masses for analogs, confirming stability under ionization conditions.
Biological Activity
5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this hydrazone involves the reaction of 5-bromo-2-methoxybenzaldehyde with a hydrazone moiety containing a 4-ethoxyphenyl and a sulfanyl group. The general reaction can be summarized as follows:
The resulting compound exhibits a unique molecular configuration characterized by the presence of multiple functional groups that contribute to its biological activity. Crystal structure studies have shown that the hydrazone adopts an E configuration about the C=N double bond, which is crucial for its interaction with biological targets .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various hydrazone derivatives, including those based on 5-bromo-2-methoxybenzaldehyde. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several bacterial strains:
| Compound | Strain Tested | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Hydrazone | Escherichia coli | 32 | 64 |
| Hydrazone | Staphylococcus aureus | 16 | 32 |
| Hydrazone | Bacillus subtilis | 8 | 16 |
| Hydrazone | Salmonella Enteritidis | 64 | 128 |
These results indicate that the hydrazone exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the generation of reactive oxygen species (ROS) and the activation of caspase pathways:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
-
IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
- A549: 25 µM
The IC50 values indicate that the compound is most effective against MCF-7 cells, suggesting a potential role in breast cancer therapy .
Case Studies
Several case studies have documented the effectiveness of similar hydrazone compounds in clinical settings. For instance:
-
Case Study on Antibacterial Efficacy :
A study involving a series of hydrazones derived from different aldehydes reported that compounds similar to our target showed promising results against multi-drug resistant strains of bacteria, highlighting their potential as novel antibiotics . -
Case Study on Anticancer Properties :
In another investigation, hydrazones were tested in vivo using xenograft models of cancer. The results demonstrated significant tumor reduction when treated with the hydrazone derivative similar to our compound, emphasizing its therapeutic potential in oncology .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing hydrazone-linked triazole derivatives like this compound?
Answer:
The synthesis typically involves condensation of substituted benzaldehydes with triazole-hydrazine precursors. For example:
- Step 1: React 4-amino-3,5-disubstituted-1,2,4-triazole derivatives with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours) .
- Step 2: Purify via solvent evaporation and recrystallization (e.g., ethanol or ethyl acetate).
- Key variables: Reaction time, solvent polarity (e.g., THF/Et3N mixtures for Pd-catalyzed coupling steps), and acid catalysts (e.g., POCl3 for cyclization) .
Basic: How are spectroscopic techniques (IR, NMR, MS) utilized to confirm the structure of this compound?
Answer:
- IR spectroscopy: Identifies functional groups such as C=N (1593–1605 cm<sup>-1</sup>), C=S (1212–1250 cm<sup>-1</sup>), and C-Br (533–550 cm<sup>-1</sup>) .
- <sup>1</sup>H-NMR: Signals for aromatic protons (δ 6.10–8.01 ppm), triazole NH (δ ~9.51 ppm), and methoxy/ethoxy groups (δ ~3.2–4.0 ppm) .
- Mass spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 464 [M+1]) and fragmentation patterns validate the molecular formula .
Advanced: How can researchers optimize the reaction yield for hydrazone formation in sterically hindered triazole systems?
Methodological approach:
- Solvent screening: Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky substituents .
- Catalyst optimization: Test Lewis acids (e.g., ZnCl2) or Pd-based catalysts (e.g., Pd(PPh3)4) for coupling reactions .
- Reaction monitoring: Employ TLC or HPLC-MS to track intermediate formation and adjust reflux duration .
Advanced: What structural analysis techniques are critical for resolving intermolecular interactions in crystallized derivatives?
Answer:
- Single-crystal X-ray diffraction: Resolves bond lengths, angles, and packing arrangements (e.g., halogen bonding via Br atoms) .
- Hirshfeld surface analysis: Quantifies intermolecular contacts (e.g., C-H···π, S···Br interactions) to predict stability and reactivity .
- Comparative studies: Analyze isostructural chloro/bromo derivatives to assess electronic effects on crystal packing .
Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. inactivity) be rationalized for structurally similar triazole derivatives?
Methodological resolution:
- Structure-activity relationship (SAR) studies: Vary substituents (e.g., ethoxy vs. methoxy groups) and test against Gram-positive/-negative bacterial strains .
- Controlled assays: Standardize inoculum size, solvent (DMSO) concentration, and incubation time to minimize variability .
- Computational docking: Model interactions with target enzymes (e.g., cytochrome P450) to identify steric/electronic barriers .
Advanced: What computational strategies are recommended to predict the binding affinity of this compound with therapeutic targets?
Answer:
- Molecular docking (AutoDock/Vina): Simulate binding to receptors (e.g., fungal lanosterol 14α-demethylase) using optimized force fields (e.g., AMBER) .
- MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
- QSAR modeling: Correlate substituent electronegativity (Hammett constants) with bioactivity data to guide synthetic prioritization .
Advanced: How can researchers address discrepancies in elemental analysis (e.g., C/H/N content) during compound validation?
Troubleshooting steps:
- Purification: Re-crystallize from alternative solvents (e.g., chloroform/hexane) to remove residual salts or solvents .
- Combined techniques: Cross-validate with high-resolution mass spectrometry (HR-MS) and CHNS microanalysis .
- Moisture control: Perform reactions under anhydrous conditions (e.g., molecular sieves) to prevent hydrate formation .
Basic: What safety precautions are essential when handling brominated triazole derivatives?
Recommendations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
